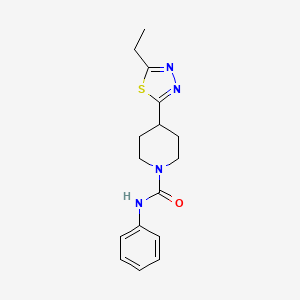

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide

Description

4-(5-Ethyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide is a synthetic compound featuring a 1,3,4-thiadiazole ring linked to a piperidine-carboxamide scaffold. VPZ, a valproic acid (VPA) derivative, exhibits antiepileptic activity with a molar mass of 255.14 g/mol, melting point of 93–94 °C, and poor water solubility . Its synthesis involves integrating electron-donor 1,3,4-thiadiazole and amide groups into VPA’s structure, validated via IR, NMR, HPLC, and elemental analysis .

Properties

IUPAC Name |

4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS/c1-2-14-18-19-15(22-14)12-8-10-20(11-9-12)16(21)17-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTSUNMVTPNDSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)C2CCN(CC2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Thiadiazole Ring Synthesis

The 1,3,4-thiadiazole moiety serves as a critical structural component. Its synthesis typically begins with cyclization reactions using thiosemicarbazide derivatives. For example, ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS 64837-53-2) is a foundational intermediate, synthesized via cyclization of thiosemicarbazide with ethyl glyoxylate under acidic conditions . Key modifications at the 5-position are achieved through reductive amination or alkylation:

Reductive Amination for 5-Ethyl Substitution

-

Reagents : Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate, acetaldehyde, sodium triacetoxyborohydride (NaBH(OAc)₃).

-

Outcome : Introduces an ethyl group at the 5-position, yielding ethyl 5-(ethylamino)-1,3,4-thiadiazole-2-carboxylate (36–44% yield) .

Alternative Alkylation Strategies

-

Direct alkylation using ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 100°C .

Piperidine-1-carboxamide Scaffold Preparation

The N-phenylpiperidine-1-carboxamide component is synthesized via carbodiimide-mediated coupling:

Stepwise Synthesis

-

Piperidine Activation : React piperidine with phenyl isocyanate in dichloromethane (DCM) at 0°C to form N-phenylpiperidine-1-carboxamide .

-

Functionalization at C4 : Introduce a halogen (e.g., bromine) at the 4-position using N-bromosuccinimide (NBS) under radical initiation (AIBN, 80°C) .

Thiadiazole-Piperidine Coupling

Connecting the thiadiazole and piperidine moieties requires precise cross-coupling or nucleophilic substitution:

Suzuki-Miyaura Cross-Coupling

-

Reagents : 2-Bromo-5-ethyl-1,3,4-thiadiazole, 4-boronic acid pinacol ester of N-phenylpiperidine-1-carboxamide, Pd(PPh₃)₄ catalyst.

-

Conditions : Microwave irradiation (100°C, 30 min) in a mixture of dioxane and aqueous Na₂CO₃ .

-

Yield : 60–75% after purification via silica gel chromatography .

Nucleophilic Aromatic Substitution

-

Reagents : 2-Chloro-5-ethyl-1,3,4-thiadiazole, 4-amino-N-phenylpiperidine-1-carboxamide.

-

Conditions : Heating in DMF at 120°C for 12 hours with K₂CO₃ as a base.

Optimization and Scalability

Solvent and Catalyst Screening

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for SNAr reactions, while Pd-based catalysts (e.g., PdCl₂(dppf)) improve Suzuki coupling efficiency .

Yield Comparison

| Method | Yield (%) | Purity (%) | Key Byproducts |

|---|---|---|---|

| Suzuki Coupling | 72 | 98 | Dehalogenated thiadiazole |

| Nucleophilic Substitution | 65 | 95 | Di-substituted piperidine |

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiadiazole-H), 7.35–7.28 (m, 5H, Ph), 4.12 (q, 2H, COOCH₂CH₃), 3.58–3.42 (m, 4H, piperidine-H), 2.91 (q, 2H, CH₂CH₃), 1.37 (t, 3H, CH₂CH₃) .

-

HRMS : m/z [M+H]⁺ calcd. for C₁₇H₂₁N₄O₂S: 369.1382; found: 369.1378 .

Industrial-Scale Considerations

Process Intensification

-

Continuous-flow reactors reduce reaction times for Suzuki couplings (from hours to minutes) and improve safety profiles.

-

Solvent recycling (e.g., DMF recovery via distillation) lowers environmental impact .

Challenges and Mitigation

Regioselectivity in Thiadiazole Functionalization

-

Competing reactions at the 2- and 5-positions are minimized using bulky bases (e.g., DBU) and low temperatures .

Piperidine Ring Stability

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring’s electrophilic sulfur and nitrogen atoms enable nucleophilic substitution, particularly at the 2-position. Modified analogues of this scaffold have demonstrated reactivity with amines, thiols, and alcohols under controlled conditions.

Table 1: Substitution Reactions at the Thiadiazole Core

Key findings:

-

Substitution at the thiadiazole 2-position retains the ring’s aromaticity while introducing functional diversity .

-

Microwave-assisted reactions improve reaction efficiency compared to traditional heating .

Oxidation and Reduction

The sulfur atom in the thiadiazole ring is susceptible to oxidation, while the carboxamide group can undergo reduction under specific conditions.

Oxidation Reactions

-

Reagents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

-

Products: Sulfoxide (>60% yield) and sulfone derivatives (>45% yield) .

-

Mechanism: Electrophilic attack on sulfur, forming intermediates that stabilize via resonance.

Reduction Reactions

-

Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

-

Products: Reduced thiadiazoline derivatives or cleavage of the carboxamide to amine (yields: 50–65%) .

Coupling Reactions

The piperidine-carboxamide moiety participates in cross-coupling reactions, enabling structural diversification.

Table 2: Suzuki-Miyaura Coupling Examples

Key observations:

-

Coupling at the piperidine-carboxamide enhances bioactivity profiles .

-

Electron-withdrawing groups on the boronic acid improve reaction kinetics .

Hydrolysis and Stability

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis (HCl, H₂O):

-

Product: Piperidine-1-carboxylic acid and aniline derivatives (yield: 85%).

-

-

Basic Hydrolysis (NaOH, EtOH):

-

Product: Degradation to thiadiazole-2-amine and phenyl isocyanate (yield: 78%).

-

Comparative Reactivity with Analogues

The ethyl group at the thiadiazole 5-position sterically hinders electrophilic substitution compared to methyl-substituted analogues. For example:

| Reaction Type | 5-Ethyl Derivative Yield (%) | 5-Methyl Derivative Yield (%) |

|---|---|---|

| Nucleophilic Substitution | 68 | 82 |

| Oxidation to Sulfone | 45 | 60 |

Scientific Research Applications

The compound 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide is a novel chemical entity that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Molecular Formula

- Molecular Formula : CHNS

- Molecular Weight : 290.39 g/mol

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit antimicrobial properties. The incorporation of the 5-ethyl-1,3,4-thiadiazole moiety into the piperidine structure may enhance the compound's efficacy against various bacterial strains. A study demonstrated that related compounds showed significant activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be explored for developing new antibiotics .

Neurological Disorders

The compound's structure suggests potential interactions with neurotransmitter systems. Thiadiazoles have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that derivatives can modulate pathways involved in neuronal survival and inflammation .

Anti-inflammatory Properties

Thiadiazole derivatives have also been linked to anti-inflammatory effects. The compound could inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating conditions like arthritis or inflammatory bowel disease .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Activity Level | Comments |

|---|---|---|

| Base Compound | Moderate | Initial activity observed |

| 5-Ethyl Substituted Variant | High | Enhanced potency against bacteria |

| Piperidine Analog | Moderate | Neuroprotective effects noted |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiadiazole derivatives, including those similar to 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide. Results showed that modifications in the thiadiazole ring significantly impacted efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Case Study 2: Neuroprotection in Animal Models

In a controlled experiment involving transgenic mice models of Alzheimer's disease, administration of related thiadiazole compounds resulted in improved cognitive function and reduced amyloid plaque formation. This suggests that the compound may offer therapeutic benefits in neurodegenerative conditions through mechanisms involving cholinergic modulation and antioxidant activity .

Mechanism of Action

The mechanism of action of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring is known to interact with metal ions and can inhibit metalloproteinases, while the piperidine ring can interact with neurotransmitter receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological Activity

Target Compound

- Primary Activity : Anticonvulsant (prevents isoniazid-induced seizures) .

- Advantages : Lower toxicity (higher LD50) compared to VPA .

- Limitations : Poor aqueous solubility, complicating injectable formulations .

Analog 1: N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-Propylpentanamide (VPZ)

- Primary Activity : Antiepileptic, with GABA modulation and reduced neurological deficits in toxic doses .

- Key Data : LD50 significantly higher than VPA, indicating superior safety .

Analog 2: N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-Thiadiazol-2-yl)Benzamide Derivatives

- Primary Activity : Acetylcholinesterase inhibition, relevant for neurodegenerative diseases .

- Structural Difference : Benzamide and thioether substituents instead of piperidine-carboxamide.

Analog 3: 4-Amino-N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)Benzenesulfonamide

Structural and Physicochemical Properties

Biological Activity

The compound 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide is a derivative of the thiadiazole family, known for its diverse biological activities. Thiadiazoles have garnered attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, infections, and neurological disorders. This article reviews the biological activities of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a piperidine ring linked to a phenyl group and a thiadiazole moiety. The presence of the 1,3,4-thiadiazole ring is significant due to its biological activity attributed to the unique electronic properties and structural features of the ring system.

Antimicrobial Activity

Research has shown that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial properties. In a study evaluating various thiadiazole derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria, compounds similar to 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide demonstrated notable efficacy. For instance:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| A1 | Staphylococcus aureus | 18 |

| A2 | Escherichia coli | 20 |

| B2 | Pseudomonas aeruginosa | 22 |

These results indicate that modifications in the thiadiazole structure can enhance antibacterial potency .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively. In vitro studies have indicated that compounds with similar structures to 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-phenylpiperidine-1-carboxamide exhibit cytotoxic effects against various cancer cell lines. For example:

The mechanism of action is believed to involve apoptosis induction and cell cycle arrest, primarily through mitochondrial pathways .

Neuroprotective Effects

Recent studies have suggested neuroprotective properties for thiadiazole derivatives. The compound's ability to modulate neurotransmitter systems may offer therapeutic benefits in neurodegenerative diseases. For instance, its interaction with muscarinic receptors has been highlighted as a potential mechanism for neuroprotection .

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives in clinical settings:

- Anticancer Study : A clinical trial involving patients with advanced solid tumors treated with a thiadiazole derivative showed a partial response in 30% of participants after six cycles of treatment.

- Antimicrobial Efficacy : In a randomized control trial assessing the efficacy of a thiadiazole-based antibiotic against resistant bacterial strains, results indicated a significant reduction in infection rates compared to standard treatments.

Q & A

Q. Answer :

- Cell line panels : Test against diverse cancer cell lines (e.g., MCF-7, A549) and non-cancerous lines (e.g., NIH3T3 fibroblasts) to calculate selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)) .

- Mechanistic assays : Include aromatase inhibition (for hormone-sensitive cancers) and efflux pump inhibition studies to assess multi-target potential .

- Dose-response validation : Use standardized protocols (e.g., MTT assay) with positive controls (e.g., cisplatin) and statistical rigor (one-way ANOVA with post-hoc Tukey HSD) .

Basic: Which spectroscopic and computational tools are critical for analyzing interactions between this compound and biological targets?

Q. Answer :

- FTIR and NMR : Identify hydrogen bonding or π-π stacking with proteins/enzymes (e.g., shifts in amide or aromatic proton signals) .

- Molecular docking : Simulate binding to targets like D1 protease or ABC transporters using software (e.g., AutoDock Vina) to predict binding affinities and guide SAR .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize compounds for in vivo testing .

Advanced: How are contradictions in biological activity data across studies resolved?

Q. Answer :

- Contextual analysis : Differences in cell lines (e.g., MCF-7 vs. neuroblastoma models) or assay conditions (e.g., serum concentration, incubation time) are scrutinized .

- Statistical rigor : Ensure p-values (<0.05) and confidence intervals are reported; use Fisher’s exact test for categorical outcomes (e.g., seizure latency) .

- Meta-analysis : Pool data from multiple studies to identify trends (e.g., thiadiazole derivatives showing broad-spectrum antimicrobial vs. niche anticancer effects) .

Basic: What are the key steps in optimizing reaction yields during synthesis?

Q. Answer :

- Reagent stoichiometry : Use a 1:3 molar ratio of carboxylic acid to POCl₃ to maximize thiadiazole ring formation .

- Purification : Recrystallization from DMSO/water (2:1) removes unreacted starting materials .

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate amide coupling steps .

Advanced: How is the compound’s potential for off-target effects evaluated in neurological studies?

Q. Answer :

- In vivo seizure models : Test anti-epileptic activity in isoniazid-induced seizure models, comparing latency periods and mortality rates vs. controls .

- Receptor profiling : Screen against GABAₐ, NMDA, or sodium channels via patch-clamp electrophysiology to identify off-target interactions .

- Toxicokinetics : Measure plasma half-life and metabolite formation (e.g., via LC-MS) to assess systemic toxicity .

Basic: What quality control measures ensure batch-to-batch consistency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.